molecular formula C14H10F3NO2 B1463399 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine CAS No. 1187165-94-1

6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine

Cat. No.: B1463399
CAS No.: 1187165-94-1
M. Wt: 281.23 g/mol
InChI Key: RQZRCSPAXKCVKE-UHFFFAOYSA-N
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Description

6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine (CAS 1187165-94-1) is an organic compound supplied with a minimum purity of 97.0% . Its molecular formula is C14H10F3NO2, and it has a molecular weight of 281.234 g/mol . The IUPAC name for this compound is (6-methoxypyridin-2-yl)-[2-(trifluoromethyl)phenyl]methanone . This carbonyl-bridged compound features a trifluoromethylpyridine (TFMP) backbone, a structure recognized in current agrochemical research for its potential in pest control applications . The presence of the carbonyl bridge and the methoxy group makes it a valuable scaffold for investigating structure-activity relationships in medicinal and agrochemical chemistry . Researchers are exploring such derivatives for their potential biological activities through mechanisms such as molecular docking studies . This product is For Research Use Only. It is strictly intended for laboratory research purposes and is not meant for human or veterinary diagnostic or therapeutic uses, or for consumption in any form. Researchers should handle this material with care, as it may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Properties

IUPAC Name

(6-methoxypyridin-2-yl)-[2-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO2/c1-20-12-8-4-7-11(18-12)13(19)9-5-2-3-6-10(9)14(15,16)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZRCSPAXKCVKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C(=O)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601188649
Record name (6-Methoxy-2-pyridinyl)[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601188649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187165-94-1
Record name (6-Methoxy-2-pyridinyl)[2-(trifluoromethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187165-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Methoxy-2-pyridinyl)[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601188649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine generally involves:

  • Functionalization of the pyridine ring to introduce the methoxy group at the 6-position.
  • Introduction of the 2-trifluoromethylbenzoyl substituent via acylation or coupling reactions.
  • Use of appropriately substituted pyridine intermediates, often starting from chlorinated or nitro-substituted pyridines.

Preparation of 6-Methoxypyridine Intermediates

A key step is the preparation of 6-methoxypyridine derivatives, which can be achieved via:

  • Methoxylation of 2-amino-6-chloro-3-nitropyridine : This involves nucleophilic substitution of chlorine by methoxide ions in methanol, yielding 2-amino-6-methoxy-3-nitropyridine intermediates. This step is typically carried out under mild conditions with sodium methoxide as the methoxylating agent.

  • Reduction of nitro groups : The nitro group in 2-amino-6-methoxy-3-nitropyridine can be reduced to amino groups via metallic reduction in aqueous acidic media or catalytic hydrogenation, yielding 2,3-diamino-6-methoxypyridine derivatives.

  • Neutralization and isolation : The resulting amino derivatives are often isolated by neutralizing their dihydrochloride salts in polar solvents like water or alcohol, with pH control to precipitate the product.

Introduction of the 2-Trifluoromethylbenzoyl Group

The 2-trifluoromethylbenzoyl group can be introduced through acylation reactions:

  • Friedel-Crafts acylation or related coupling : Acylation of the pyridine ring at the 2-position using 2-trifluoromethylbenzoyl chloride or anhydride in the presence of a Lewis acid catalyst can yield the desired ketone-substituted pyridine.

  • Alternative coupling methods : Transition-metal catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings) may be employed if appropriate halogenated pyridine intermediates and trifluoromethylbenzoyl derivatives are available.

Microwave-Assisted Cyclization for Methoxy-Substituted Pyridines

Recent advances have demonstrated microwave-assisted synthesis methods for methoxy-substituted pyridine derivatives:

  • Microwave irradiation accelerates cyclization reactions involving formamidines and orthoesters, producing methoxy-substituted azapurines and related compounds efficiently within 30 minutes at elevated temperatures (up to 180 °C) in solvents like acetonitrile.

  • The reaction conditions optimize yield and reduce reaction times compared to conventional reflux methods.

  • Although this method is described for 6-methoxy-5,6-dihydro-5-azapurines, similar microwave-assisted approaches could be adapted for the synthesis of 6-methoxy-2-substituted pyridines.

Preparation of Pyridine Aldehyde and Chloromethyl Intermediates

To introduce acyl groups or perform further functionalization, key intermediates such as 2,6-dichloromethylpyridine hydrochloride can be synthesized via:

  • Oxidation of 2,6-lutidine to 2,6-pyridinedicarboxylic acid using potassium permanganate.

  • Esterification to dimethyl esters under acidic conditions.

  • Reduction of esters to dimethanol derivatives using sodium borohydride at low temperatures.

  • Conversion of dimethanol to dichloromethyl derivatives by reaction with thionyl chloride in methanol, yielding 2,6-dichloromethylpyridine hydrochloride with good yields (~80%).

These intermediates can be further elaborated to introduce trifluoromethylbenzoyl groups via acylation or coupling.

Summary Table of Key Preparation Steps and Conditions

Step Reaction Type Starting Material Reagents/Conditions Product/Intermediate Yield/Notes
1 Methoxylation 2-amino-6-chloro-3-nitropyridine Sodium methoxide in methanol 2-amino-6-methoxy-3-nitropyridine Efficient substitution
2 Reduction 2-amino-6-methoxy-3-nitropyridine Metallic reduction or Pd/C hydrogenation 2,3-diamino-6-methoxypyridine High purity, ~92% yield
3 Neutralization/Isolation 2,3-diamino-6-methoxypyridine dihydrochloride Base (e.g., aqueous ammonia), polar solvent 2,3-diamino-6-methoxypyridine pH 7–8, filtration isolation
4 Acylation/Coupling 6-methoxypyridine derivative 2-trifluoromethylbenzoyl chloride, Lewis acid This compound Typical acylation reaction
5 Microwave-assisted cyclization Formamidines and trimethyl orthoformate Microwave, 150–180 °C, 30 min, ACN solvent Methoxy-substituted azapurines (analogous) Improved yield and reaction time
6 Preparation of chloromethyl intermediate 2,6-lutidine Oxidation, esterification, reduction, thionyl chloride 2,6-dichloromethylpyridine hydrochloride ~80% yield

Research Findings and Analysis

  • The methoxylation and reduction steps for pyridine derivatives are well-established, providing high yields and purity, essential for further functionalization.

  • Microwave-assisted synthesis offers a rapid and efficient alternative for constructing methoxy-substituted pyridine frameworks, potentially adaptable for the target compound.

  • The preparation of chloromethyl intermediates from 2,6-lutidine provides versatile building blocks for subsequent acylation, enabling the introduction of trifluoromethylbenzoyl groups.

  • The choice of solvents, temperature, and reaction time critically influences yields, with acetonitrile and temperatures around 180 °C favored in microwave-assisted methods.

  • Use of cost-effective and non-hazardous raw materials, as well as environmentally friendly conditions, is emphasized in recent synthetic improvements.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

  • Substitution: Substitution reactions can occur at different positions on the pyridine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles and appropriate solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted derivatives of the original compound.

Scientific Research Applications

Research has indicated that 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine exhibits significant biological activity against various pathogens. Here are some key findings:

  • Antiparasitic Activity : The compound has been evaluated for its effectiveness against protozoan parasites such as Plasmodium falciparum, the causative agent of malaria. Studies have shown that derivatives of this compound possess potent inhibitory effects on the growth of these parasites, with IC50 values indicating effective concentrations for inhibiting 50% of parasite growth .
  • Antimicrobial Properties : In addition to antiparasitic effects, the compound has demonstrated antifungal and antibacterial activities. Its structure allows it to interact effectively with microbial cell membranes, leading to cell lysis and death .

Case Studies and Findings

  • In Vitro Studies : A series of in vitro studies have assessed the efficacy of this compound against various protozoan strains. The selectivity index (SI) was calculated to determine the safety profile relative to mammalian cells, showing promising results for further development as an antimalarial agent .
    CompoundT. b. rhodesiense IC50 (µg/mL)T. cruzi IC50 (µg/mL)L. donovani IC50 (µg/mL)P. falciparum IC50 (µg/mL)
    1a814.87.412
    1b>100<0.46381.2
    1c652.09.514
    This table summarizes the inhibitory concentrations required for various protozoan organisms, highlighting the compound's potential as a therapeutic agent.
  • ADMET Properties : The pharmacokinetic properties of the compound have also been investigated, focusing on absorption, distribution, metabolism, excretion, and toxicity (ADMET). Results indicated favorable solubility profiles and metabolic stability, which are crucial for drug development .

Mechanism of Action

The mechanism by which 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine with structurally or functionally related pyridine derivatives, based on the provided evidence:

Table 1: Structural and Spectroscopic Comparison

Compound Name Substituents Molecular Formula Key Data (NMR, Activity) Reference
This compound 6-OCH₃, 2-(2-CF₃-benzoyl) C₁₅H₁₁F₃NO₂ Not directly reported in evidence; inferred properties N/A
6-Methoxy-2-(4-methylphenyl)pyridine 6-OCH₃, 2-(4-CH₃-phenyl) C₁₃H₁₃NO δ¹⁵N = −121.5 ppm (CD₂Cl₂); electron-rich pyridine due to methoxy and methyl groups
2-Benzoylpyridine 2-benzoyl C₁₂H₉NO δ¹⁵N = −60.3 ppm (DMSO-d₆); benzoyl group reduces electron density on pyridine
3-Methoxy-6-(trifluoromethyl)pyridine-2-methanol 3-OCH₃, 6-CF₃, 2-CH₂OH C₈H₈F₃NO₂ CAS: 1227573-92-3; positional isomer of target compound with differing substituent order
SIB-1757 (6-Methyl-2-(phenylazo)-3-pyridinol) 6-CH₃, 2-(phenylazo), 3-OH C₁₂H₁₁N₃O IC₅₀ = 0.37 µM (mGluR5 antagonist); noncompetitive inhibition
(6-Methoxypyridin-2-yl)tributylstannane 6-OCH₃, 2-Sn(C₄H₉)₃ C₁₈H₃₃NOSn Used in Stille cross-coupling reactions; molecular weight = 398.17 g/mol

Key Findings:

Electronic Effects :

  • The methoxy group at the 6-position in the target compound likely increases electron density on the pyridine ring, similar to 6-methoxy-2-(4-methylphenyl)pyridine (δ¹⁵N = −121.5 ppm) .
  • The 2-trifluoromethylbenzoyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl group in 6-methoxy-2-(4-methylphenyl)pyridine. This may reduce δ¹⁵N values compared to analogs like 2-benzoylpyridine (δ¹⁵N = −60.3 ppm) .

Positional Isomerism: The compound 3-Methoxy-6-(trifluoromethyl)pyridine-2-methanol (CAS: 1227573-92-3) shares substituents (methoxy, trifluoromethyl) but differs in their positions, leading to distinct reactivity and solubility profiles .

Synthetic Utility :

  • Tributylstannane analogs like 6-Methoxy-2-(tributylstannyl)pyridine (CAS: 164014-94-2) are intermediates in cross-coupling reactions, highlighting the versatility of methoxy-pyridine scaffolds in organic synthesis .

Research Implications and Limitations

  • Gaps in Data : Direct spectroscopic or biological data for This compound are absent in the provided evidence. Comparisons rely on analogs (e.g., 6-methoxy-2-arylpyridines) and inferred electronic effects.
  • Potential Applications: The compound’s trifluoromethyl and benzoyl groups suggest utility in drug design (e.g., kinase inhibitors) or as a ligand in coordination chemistry, though further studies are needed .

Biological Activity

6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₁₄H₁₀F₃N₁O₂, with a molecular weight of 281.24 g/mol. The compound features a pyridine ring substituted with a methoxy group and a trifluoromethylbenzoyl moiety, which enhances its lipophilicity and biological activity.

Biological Activities

Antifungal and Antibacterial Properties

Research indicates that this compound exhibits significant antifungal and antibacterial activities. The presence of the trifluoromethyl group is known to enhance the potency of compounds against various pathogens due to improved membrane penetration capabilities.

Mechanism of Action

The mechanism by which this compound exerts its biological effects may involve interactions with specific enzymes or receptors within microbial cells. Studies suggest that the trifluoromethyl group contributes to enhanced binding affinities with biological targets, leading to inhibition of microbial growth .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies demonstrate that modifications in the chemical structure can significantly affect the biological activity of similar compounds. For example, variations in the substitution patterns on the benzene ring can lead to differing levels of potency against specific pathogens .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesUnique Aspects
6-Methoxy-2-(4-trifluoromethylbenzoyl)pyridineSimilar methoxy and pyridine structureDifferent substitution pattern on benzene ring
2-Methoxy-6-(trifluoromethyl)pyridineTrifluoromethyl group on pyridineLacks benzoyl moiety; primarily studied for fungicidal activity
5-Trifluoromethyl-2-methoxypyrimidinePyrimidine instead of pyridineExhibits distinct biological activities
4-Trifluoromethylbenzoic acidCarboxylic acid instead of pyridineDifferent functional group leading to varied reactivity

This table illustrates how structural variations influence both chemical behavior and biological activity.

Case Studies and Research Findings

Several studies have evaluated the effectiveness of this compound against various pathogens:

  • Antiprotozoal Activity : In vitro studies have shown that compounds similar to this pyridine derivative exhibit potent activity against Plasmodium falciparum, the causative agent of malaria, with some derivatives demonstrating low cytotoxicity to mammalian cells .
  • Antimicrobial Testing : A series of tests conducted on different bacterial strains revealed that this compound possesses significant antimicrobial properties, making it a candidate for further development as an antibacterial agent .
  • Cancer Research : Research into its potential anticancer properties has indicated that derivatives may inhibit growth in prostate cancer cell lines, suggesting a broader application in oncology .

Future Directions

The promising biological activities exhibited by this compound warrant further exploration. Future research should focus on:

  • Mechanistic Studies : Detailed investigations into the specific molecular interactions between this compound and its biological targets.
  • In Vivo Studies : Evaluating the efficacy and safety profiles in animal models to assess therapeutic potential.
  • Synthesis of Derivatives : Developing new derivatives with modified structures to enhance potency and selectivity against targeted pathogens.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine
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6-Methoxy-2-(2-trifluoromethylbenzoyl)pyridine

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